molecular formula C10H11N8O6P B12341397 8-Azido-cyclic AMP

8-Azido-cyclic AMP

Cat. No.: B12341397
M. Wt: 370.22 g/mol
InChI Key: KTMLKBFMGWQTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azidoadenosine3 is a derivative of adenosine, where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by an azido group. This modification imparts unique properties to the compound, making it valuable in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azidoadenosine3 typically involves the introduction of an azido group to the adenine nucleobase. One common method is the nucleophilic substitution reaction, where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the adenine ring. This reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .

Industrial Production Methods: While specific industrial production methods for 8-Azidoadenosine3 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds .

Chemical Reactions Analysis

Types of Reactions: 8-Azidoadenosine3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Click Chemistry: Formation of triazoles.

Mechanism of Action

The mechanism of action of 8-Azidoadenosine3 involves its ability to covalently modify target molecules through the azido group. This modification can affect the function of proteins and nucleic acids by altering their structure and interactions. The azido group can also participate in click chemistry reactions, enabling the attachment of various functional groups to the compound .

Comparison with Similar Compounds

Uniqueness: 8-Azidoadenosine3 is unique due to its azido group, which imparts distinct reactivity, particularly in click chemistry and photoaffinity labeling. This makes it a versatile tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLKBFMGWQTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N8O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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